4-Nitrobenzenesulfonohydrazide synthesis and characterization
4-Nitrobenzenesulfonohydrazide synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 4-Nitrobenzenesulfonohydrazide
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the synthesis and characterization of 4-Nitrobenzenesulfonohydrazide. It offers field-proven insights into the experimental causality, self-validating protocols, and authoritative grounding necessary for successful and reproducible outcomes.
Introduction and Strategic Importance
4-Nitrobenzenesulfonohydrazide, also known as NBSH or nosyl hydrazine, is a pivotal reagent in modern organic chemistry.[1][2] With the molecular formula C6H7N3O4S, this pale yellow to light brown crystalline powder serves as a critical building block in diverse synthetic applications.[1][2] Its utility is most pronounced in the synthesis of pharmaceuticals and dyes, where it functions as a key intermediate.[1] The compound is particularly valued for its ability to react with aldehydes and ketones to form hydrazones and pyrazoles, which are important structural motifs in many biologically active molecules.[1] This guide delineates a robust methodology for the synthesis of 4-Nitrobenzenesulfonohydrazide and details the analytical techniques essential for its thorough characterization, ensuring high purity and structural integrity for downstream applications.
Synthesis of 4-Nitrobenzenesulfonohydrazide: A Mechanistic Approach
The synthesis of 4-Nitrobenzenesulfonohydrazide is primarily achieved through the reaction of 4-nitrobenzenesulfonyl chloride with hydrazine. This reaction is a classic example of nucleophilic substitution at a sulfonyl sulfur center.
Underlying Mechanism and Rationale
The reaction proceeds via a nucleophilic attack by the highly nucleophilic nitrogen atom of hydrazine on the electrophilic sulfur atom of 4-nitrobenzenesulfonyl chloride. The potent electron-withdrawing effect of the para-nitro group enhances the electrophilicity of the sulfonyl sulfur, making it highly susceptible to nucleophilic attack. The subsequent departure of the chloride ion, a good leaving group, results in the formation of the stable sulfonohydrazide product. The use of a suitable solvent is crucial to facilitate the interaction of the reactants.
Visualizing the Synthesis Workflow
The following diagram illustrates the streamlined process from starting materials to the purified final product.
Caption: Workflow for the synthesis of 4-Nitrobenzenesulfonohydrazide.
Detailed Experimental Protocol
This protocol is a self-validating system designed for high yield and purity.
Materials and Equipment:
-
4-Nitrobenzenesulfonyl chloride
-
Hydrazine hydrate (handle with extreme caution)
-
Tetrahydrofuran (THF) or Ethanol
-
Distilled water
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask equipped with a magnetic stirrer and addition funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-nitrobenzenesulfonyl chloride (1.0 eq) in a suitable solvent like THF or ethanol. Cool the solution to 0 °C using an ice bath.
-
Addition of Hydrazine: Slowly add a solution of hydrazine hydrate (approx. 2.0 eq) dropwise to the cooled solution of 4-nitrobenzenesulfonyl chloride over 30 minutes with vigorous stirring. The excess hydrazine ensures complete consumption of the sulfonyl chloride.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup - Quenching and Extraction: Once the reaction is complete, carefully quench the reaction by adding cold distilled water. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any HCl formed) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification - Recrystallization: Purify the crude solid by recrystallization.[3] Dissolve the solid in a minimum amount of hot solvent (e.g., ethanol or an ethanol/water mixture).[4][5] Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[4]
-
Isolation and Drying: Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield pure 4-Nitrobenzenesulfonohydrazide.[3]
Safety and Handling
-
Hydrazine: Hydrazine is highly toxic, corrosive, and a suspected carcinogen.[6][7][8] It is also flammable.[7][8] Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including neoprene or nitrile gloves, a flame-resistant lab coat, and chemical splash goggles with a face shield.[6][7] Store under an inert atmosphere and away from heat and ignition sources.[6][8]
-
4-Nitrobenzenesulfonyl chloride: This compound is corrosive and moisture-sensitive.[9][10][11] Avoid contact with skin and eyes, and prevent inhalation.[9] Handle in a dry, well-ventilated area.[9][10]
-
General Precautions: Always add reagents slowly and control the reaction temperature to prevent runaway reactions.
Comprehensive Characterization
Confirming the identity and purity of the synthesized 4-Nitrobenzenesulfonohydrazide is paramount. A combination of physical and spectroscopic methods provides a definitive structural confirmation.
Caption: Structure of 4-Nitrobenzenesulfonohydrazide.
Physical Properties
-
Appearance: Pale yellow to light brown crystalline powder.[1]
-
Molecular Formula: C6H7N3O4S[2]
-
Molecular Weight: 217.21 g/mol [2]
-
Melting Point: A sharp melting point is indicative of high purity. The reported melting point can vary, but a typical range is around 105-112°C.[12]
Spectroscopic Analysis
| Technique | Expected Observations |
| FT-IR (KBr, cm⁻¹) | ~3300-3400: N-H stretching (hydrazide); ~1520 & ~1350: Asymmetric and symmetric N=O stretching (nitro group); ~1340 & ~1160: Asymmetric and symmetric S=O stretching (sulfonyl group); ~3100: Aromatic C-H stretching; ~1600, ~1480: Aromatic C=C stretching. |
| ¹H NMR (DMSO-d₆, δ ppm) | ~8.4 (d, 2H): Aromatic protons ortho to the NO₂ group; ~8.0 (d, 2H): Aromatic protons ortho to the SO₂NHNH₂ group; ~4.5 (s, 2H): -NH₂ protons; ~9.8 (s, 1H): -SO₂NH- proton. The aromatic region typically shows a distinct AA'BB' pattern.[13][14] |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~150: Aromatic carbon attached to NO₂; ~145: Aromatic carbon attached to SO₂; ~129: Aromatic carbons ortho to SO₂; ~125: Aromatic carbons ortho to NO₂. |
| Mass Spec. (EI-MS, m/z) | 217 [M]⁺: Molecular ion peak. Key fragments may include losses of NHNH₂, SO₂, and NO₂. |
Interpreting the Data: A Self-Validating System
-
FT-IR: The presence of all key functional group peaks (N-H, N=O, S=O) provides strong evidence for the formation of the desired product. The absence of a strong S-Cl stretching band confirms the consumption of the starting material.
-
¹H NMR: The characteristic downfield doublet pattern for the para-substituted aromatic ring, along with the distinct signals for the hydrazide protons, confirms the regiochemistry and overall structure.[13] The integration values (2H:2H:2H:1H) must align with the proposed structure.
-
Mass Spectrometry: The observation of the correct molecular ion peak at m/z 217 confirms the molecular weight and formula of the synthesized compound.[2]
Conclusion
This guide provides a robust and reliable framework for the synthesis and characterization of 4-Nitrobenzenesulfonohydrazide. By understanding the causality behind the experimental design and adhering to the detailed protocols for synthesis and characterization, researchers can confidently produce and validate this important chemical reagent. The integration of spectroscopic data serves as a self-validating system, ensuring the high quality required for demanding applications in pharmaceutical and materials science research.
References
- Vulcanchem. (E)-N'-(4-nitrobenzylidene)benzenesulfonohydrazide.
- LookChem. Cas 2937-05-5, 4-nitrobenzenesulfonohydrazide.
- Thermo Scientific Chemicals. 4-Nitrobenzenesulfonic acid hydrate, 98% 25 g.
- PubChem. 4-Nitrobenzenesulfonohydrazide | C6H7N3O4S | CID 221323.
- University of Notre Dame. Hydrazine - Risk Management and Safety.
- University of California, Los Angeles. Recrystallization.
- PubChem. 4-Nitrobenzenesulfonamide | C6H6N2O4S | CID 22784.
- New Jersey Department of Health. Hydrazine - Hazardous Substance Fact Sheet.
- ChemicalBook. HYDRAZINE - Safety Data Sheet.
- Santa Cruz Biotechnology. 4-Nitrobenzenesulfonyl chloride.
- Benchchem. Application Note: Interpreting the ¹H NMR Spectrum of 4-Nitrobenzenesulfonic Acid.
- TCI Chemicals. SAFETY DATA SHEET.
- The Royal Society of Chemistry. Supporting information.
- ChemicalBook. 4-Nitrobenzenesulfonamide(6325-93-5) 1H NMR spectrum.
- ACS Publications. N-Isopropylidene-N'-2-nitrobenzenesulfonyl Hydrazine, a Reagent for Reduction of Alcohols via the Corresponding Monoalkyl Diazenes | The Journal of Organic Chemistry.
- NIST WebBook. 4-Nitrobenzoic hydrazide.
- Guidechem. What is the role of 4-Nitrobenzenesulfonyl chloride in organic synthesis protecting group reactions?.
- Sigma-Aldrich. 4-Nitrobenzoic hydrazide 98 636-97-5.
- ChemicalBook. 4-Nitrobenzenesulfonyl chloride(98-74-8) 1H NMR spectrum.
- PubChem. 4-Nitrobenzenesulfonyl azide | C6H4N4O4S | CID 542778.
- Google Patents. EP0919546B1 - Process for 4-sulfonamidophenyl hydrazines.
- ACS Publications. Preparation of the Reagent o-Nitrobenzenesulfonylhydrazide | The Journal of Organic Chemistry.
- SciSpace. N-Isopropylidene-N'-2-nitrobenzenesulfonyl Hydrazine, a Reagent for Reduction of Alcohols via the Corresponding Monoalkyl Diaz.
- ChemicalBook. 4-NITROBENZHYDRAZIDE | 636-97-5.
- NIH. N-Isopropylidene-N′-2-Nitrobenzenesulfonyl Hydrazine. A Reagent for Reduction of Alcohols via the Corresponding Monoalkyl Diazenes - PMC.
- Sciencemadness.org. The Reaction of Hydrazine Hydrate on Nitro-Compounds and a New Route to Synthetic Oestrogens.
- ChemicalBook. 4-Nitrobenzenesulfonyl chloride | 98-74-8.
- YouTube. How To Recrystallize A Solid.
- NIST WebBook. 4-Nitrobenzoic hydrazide.
- YouTube. Recrystallization - Organic Chemistry Lab Technique.
Sources
- 1. Cas 2937-05-5,4-nitrobenzenesulfonohydrazide | lookchem [lookchem.com]
- 2. 4-Nitrobenzenesulfonohydrazide | C6H7N3O4S | CID 221323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 7. nj.gov [nj.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. 4-Nitrobenzenesulfonyl chloride | 98-74-8 [amp.chemicalbook.com]
- 12. 4-Nitrobenzenesulfonic acid hydrate, 98% 25 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. rsc.org [rsc.org]

